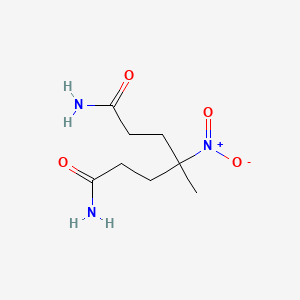
4-Methyl-4-nitroheptanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-nitroheptanediamide is an organic compound that belongs to the class of amides and nitro compounds It features a heptane backbone with a methyl group and a nitro group attached, along with two amide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-nitroheptanediamide can be achieved through several methods:
From Carboxylic Acids: One common method involves the reaction of carboxylic acid derivatives with amines.
From Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide.
Electrosynthesis: Recent advancements in electrosynthesis have provided greener routes for the preparation of amides, including the use of electro-generated N-heterocyclic carbenes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-nitroheptanediamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and other strong oxidizers.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide groups under appropriate conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
4-Methyl-4-nitroheptanediamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-nitroheptanediamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
4-Methyl-4-nitroheptanediamide can be compared with other similar compounds, such as:
Nitro Compounds: Similar to other nitro compounds, it exhibits unique reactivity due to the presence of the nitro group.
Amides: Its properties are comparable to other amides, with the added complexity of the nitro group.
List of Similar Compounds
- Nitroethane
- Nitrobenzene
- N-Methylacetamide
- N,N-Dimethylformamide
These compounds share structural similarities and exhibit related chemical behaviors .
Propiedades
Número CAS |
10524-31-9 |
|---|---|
Fórmula molecular |
C8H15N3O4 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
4-methyl-4-nitroheptanediamide |
InChI |
InChI=1S/C8H15N3O4/c1-8(11(14)15,4-2-6(9)12)5-3-7(10)13/h2-5H2,1H3,(H2,9,12)(H2,10,13) |
Clave InChI |
PPVZREVTDIGOEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)N)(CCC(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


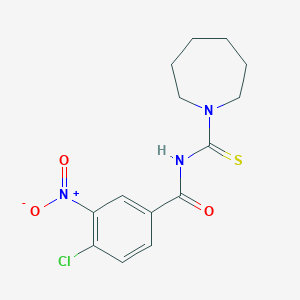

![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
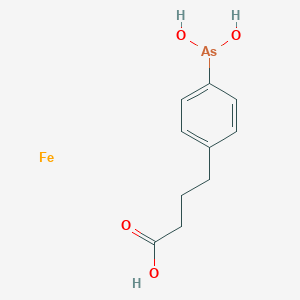

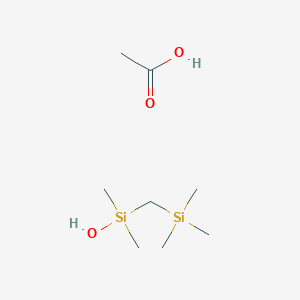
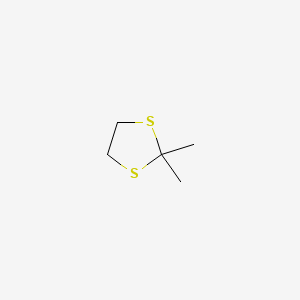
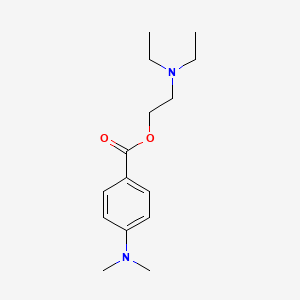
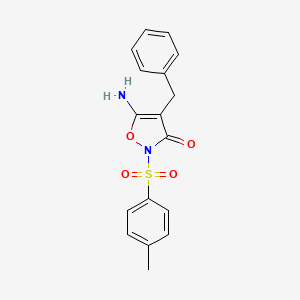


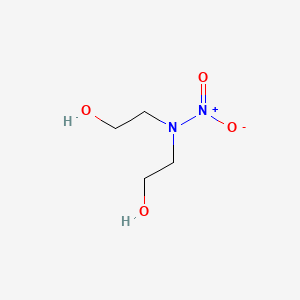
![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)

